molecular formula C23H24O11 B1156010 Angeflorin CAS No. 57498-69-8

Angeflorin

Cat. No.: B1156010
CAS No.: 57498-69-8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Angeflorin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can result in the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of Angeflorin involves its interaction with various molecular targets and pathways. It has been shown to modulate the antioxidant defense mechanisms, activate antioxidant enzymes, and promote glutathione synthesis . This compound can also chelate metal ions, such as iron and copper, reducing the production of free radicals through Fenton and other reactions . These actions contribute to its protective effects against oxidative stress and inflammation.

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O11/c1-30-11-5-3-10(4-6-11)13-7-12(25)17-14(32-13)8-15(31-2)22(19(17)27)34-23-21(29)20(28)18(26)16(9-24)33-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLSKYQOJWBOTN-RWMNSCGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is known about the structural characterization of Angeflorin?

A1: The research paper "this compound, A NEW FLAVONE GLUCOSIDE FROM THE LEAVES OF ANGELONIA GRANDIFLORA" [] focuses on the isolation and identification of a novel flavone glucoside named this compound from the leaves of the Angelonia grandiflora plant. The study elucidates its structure but doesn't provide specific details like molecular formula, weight, or spectroscopic data. Further research may provide a more comprehensive structural analysis of this compound.

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